

# Telatinib Mesylate: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Telatinib Mesylate**, a potent multi-targeted tyrosine kinase inhibitor.

# **Chemical Structure and Properties**

**Telatinib Mesylate** is the methanesulfonate salt of Telatinib. The chemical structure and key identifiers are presented below.

Chemical Structure of Telatinib

Telatinib Chemical Structure

Table 1: Chemical Identifiers of Telatinib and Telatinib Mesylate



Identifier	Telatinib	Telatinib Mesylate
IUPAC Name	4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide[1]	4-[({4-[(4- chlorophenyl)amino]furo[2,3- d]pyridazin-7-yl}oxy)methyl]-N- methylpyridine-2-carboxamide; methanesulfonic acid[2]
SMILES	CNC(=O)c1cc(COc2nnc(Nc3c cc(Cl)cc3)c4ccoc24)ccn1[3]	CNC(=O)C1C=C(COC2=NN= C(NC3C=CC(Cl)=CC=3)C3C= COC2=3)C=CN=1.CS(O) (=O)=O[2]
Molecular Formula	C20H16CIN5O3[1][4][5]	C21H20CIN5O6S[2]
Molecular Weight	409.8 g/mol [1]	505.93 g/mol [2]
CAS Number	332012-40-5[1]	332013-26-0[2]

Table 2: Physicochemical Properties of **Telatinib Mesylate** 

Property	Value	Source
Appearance	Solid Powder[2]	-
Purity	≥98%[2]	-
Storage	Dry, dark, and at -20°C for 1 year[2]	-

# **Mechanism of Action and Signaling Pathway**

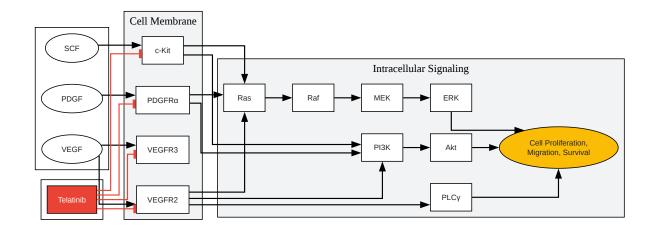
Telatinib is a potent, orally active inhibitor of several receptor tyrosine kinases (RTKs) crucial for angiogenesis and tumor cell proliferation. [6][7] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR) 2 and 3, Platelet-Derived Growth Factor Receptor alpha (PDGFR $\alpha$ ), and c-Kit.[6]

Table 3: Inhibitory Activity of Telatinib



Target	IC <sub>50</sub> (nM)
c-Kit	1[6]
VEGFR3	4[6]
VEGFR2	6[6]
PDGFRα	15[6]

By inhibiting these kinases, Telatinib blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels (angiogenesis) that tumors rely on for growth and metastasis.[6][7]



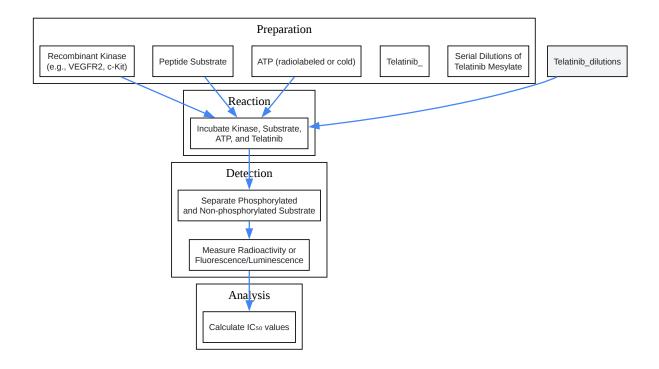
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Telatinib inhibits key RTKs in angiogenesis and proliferation pathways.

# Experimental Protocols Kinase Inhibition Assay (General Protocol)



A detailed experimental protocol for determining the IC<sub>50</sub> values of Telatinib against target kinases would typically involve the following steps.



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A typical workflow for a kinase inhibition assay.

#### Methodology:

- Enzyme and Substrate Preparation: Recombinant human kinases (e.g., VEGFR2, c-Kit) and a corresponding specific peptide substrate are used.
- Compound Dilution: Telatinib Mesylate is serially diluted in an appropriate buffer (e.g., DMSO) to achieve a range of concentrations.



- Kinase Reaction: The kinase, substrate, and Telatinib are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [y-33P]ATP).
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
- Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper). The amount of incorporated phosphate is quantified using a scintillation counter or by other detection methods if non-radioactive ATP is used (e.g., fluorescence-based assays).
- Data Analysis: The percentage of kinase inhibition is calculated for each Telatinib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

## **Cell Proliferation Assay (HUVEC)**

To assess the anti-proliferative activity of Telatinib on endothelial cells, a Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay is commonly employed.

#### Methodology:

- Cell Culture: HUVECs are cultured in endothelial cell growth medium supplemented with growth factors.
- Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
- Treatment: The culture medium is replaced with a medium containing various concentrations
  of Telatinib Mesylate. A positive control (e.g., VEGF) and a vehicle control (e.g., DMSO) are
  included.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours).
- Proliferation Measurement: Cell proliferation is assessed using a colorimetric or fluorometric assay, such as the MTT or CyQUANT® assay, which measures cell viability or DNA content, respectively.
- Data Analysis: The absorbance or fluorescence values are used to calculate the percentage of inhibition of cell proliferation, and the IC₅₀ value is determined.



## **Preclinical and Clinical Development**

Telatinib has undergone preclinical and clinical evaluation for its anti-cancer efficacy and safety.

### **Preclinical Studies**

In preclinical models, Telatinib demonstrated potent anti-tumor activity in various cancer types. It has been shown to inhibit tumor growth and angiogenesis in xenograft models.[6]

### **Clinical Trials**

A Phase I clinical trial in patients with advanced or metastatic solid tumors established the safety, tolerability, and recommended Phase II dose of Telatinib.[2] The most common drug-related adverse events were nausea and hypertension.[2] The recommended dose for subsequent Phase II studies was determined to be 900 mg twice daily.[2] Telatinib has also been investigated in combination with chemotherapy regimens for the treatment of advanced solid tumors.[5][8] Furthermore, Telatinib has received orphan drug designation from the U.S. Food and Drug Administration (FDA) for the treatment of gastric cancer.[9]



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Key milestones in the clinical development of Telatinib.

## Conclusion

**Telatinib Mesylate** is a promising multi-targeted tyrosine kinase inhibitor with potent antiangiogenic and anti-proliferative properties. Its well-defined mechanism of action, targeting key RTKs involved in tumor progression, and its manageable safety profile in early clinical trials, position it as a valuable candidate for further investigation in the treatment of various solid tumors, particularly gastric cancer. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound.



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